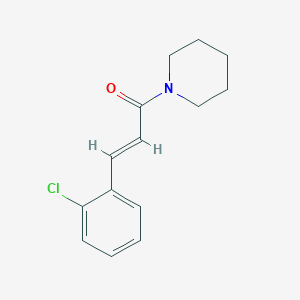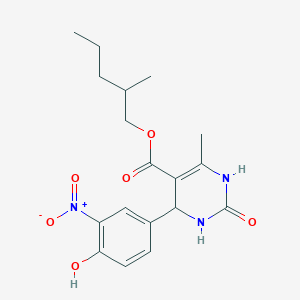
1-Ethyl-2,3,3-trimethyl-5-phenyl-3H-indolium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-2,3,3-TRIMETHYL-5-PHENYL-3H-INDOL-1-IUM is a chemical compound belonging to the indolium family. It is characterized by its unique structure, which includes an ethyl group, three methyl groups, and a phenyl group attached to the indolium core. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ETHYL-2,3,3-TRIMETHYL-5-PHENYL-3H-INDOL-1-IUM typically involves the reaction of indole derivatives with alkylating agents. The reaction conditions often include the use of solvents such as chloroform or methanol, and the process is carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps, such as purification and crystallization, to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 1-ETHYL-2,3,3-TRIMETHYL-5-PHENYL-3H-INDOL-1-IUM undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, under mild conditions.
Substitution: Halogens or alkylating agents, under controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various alkylated or halogenated compounds .
Scientific Research Applications
1-ETHYL-2,3,3-TRIMETHYL-5-PHENYL-3H-INDOL-1-IUM has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biological processes and as a fluorescent probe in imaging techniques.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 1-ETHYL-2,3,3-TRIMETHYL-5-PHENYL-3H-INDOL-1-IUM involves its interaction with specific molecular targets and pathways. It may act by binding to proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-ETHYL-2,3,3-TRIMETHYL-3H-INDOL-1-IUM IODIDE: Similar structure but includes an iodide group.
1-ETHYL-2,3,3-TRIMETHYL-5-NITRO-3H-INDOL-1-IUM: Contains a nitro group instead of
Properties
Molecular Formula |
C19H22N+ |
|---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1-ethyl-2,3,3-trimethyl-5-phenylindol-1-ium |
InChI |
InChI=1S/C19H22N/c1-5-20-14(2)19(3,4)17-13-16(11-12-18(17)20)15-9-7-6-8-10-15/h6-13H,5H2,1-4H3/q+1 |
InChI Key |
IKMNSQMUFNBOEV-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=C(C(C2=C1C=CC(=C2)C3=CC=CC=C3)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-[[3-(Acetyloxy)phenyl]methylene]-2-phenyl-5(4H)-oxazolone](/img/structure/B11699720.png)


![(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11699747.png)
![methyl 3-[(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11699756.png)
![Methyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11699766.png)
![(2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11699770.png)
![2-{[(2,3-dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11699771.png)

![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11699781.png)
![4-[(E)-(2-{(2Z)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B11699783.png)


![3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11699820.png)
